

AMG319 selectivity profile over PI3K isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: AMG319

CAS No.: 1608125-21-8

Cat. No.: S548989

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Quantitative Selectivity Profile of AMG 319

The potency and selectivity of AMG 319 are primarily defined by its half-maximal inhibitory concentration (IC₅₀) values across different PI3K isoforms. The following table consolidates key data from biochemical enzyme assays:

PI3K Isoform	IC ₅₀ Value	Selectivity Fold (over PI3K δ)	Source/Context
PI3K δ	18 nM [1]	1x (Reference)	Enzyme assay (Alphascreen) [1].
	< 10 nM [2]	-	Enzyme assay [2].
PI3K γ	850 nM [1]	~47-fold	Enzyme assay (Alphascreen) [1].
PI3K β	2,700 nM [3]	>150-fold	Reported in a structural review [3].
PI3K α	33,000 nM [3]	>1,800-fold	Reported in a structural review [3].

This data confirms that AMG 319 is a **potent and highly selective PI3K δ inhibitor**. Its selectivity over PI3K γ is significant, and it demonstrates even greater specificity against the ubiquitously expressed PI3K α and PI3K β isoforms [2] [1] [3]. Furthermore, in a broad kinome screen of 402 kinases, AMG 319 was inactive at 10 μ M, underscoring its high specificity within the kinome [2].

Experimental Evidence & Methodologies

The selectivity profile of AMG 319 is established through a hierarchy of experiments, from purified enzymes to functional cellular systems.

PI3K Enzyme Assays

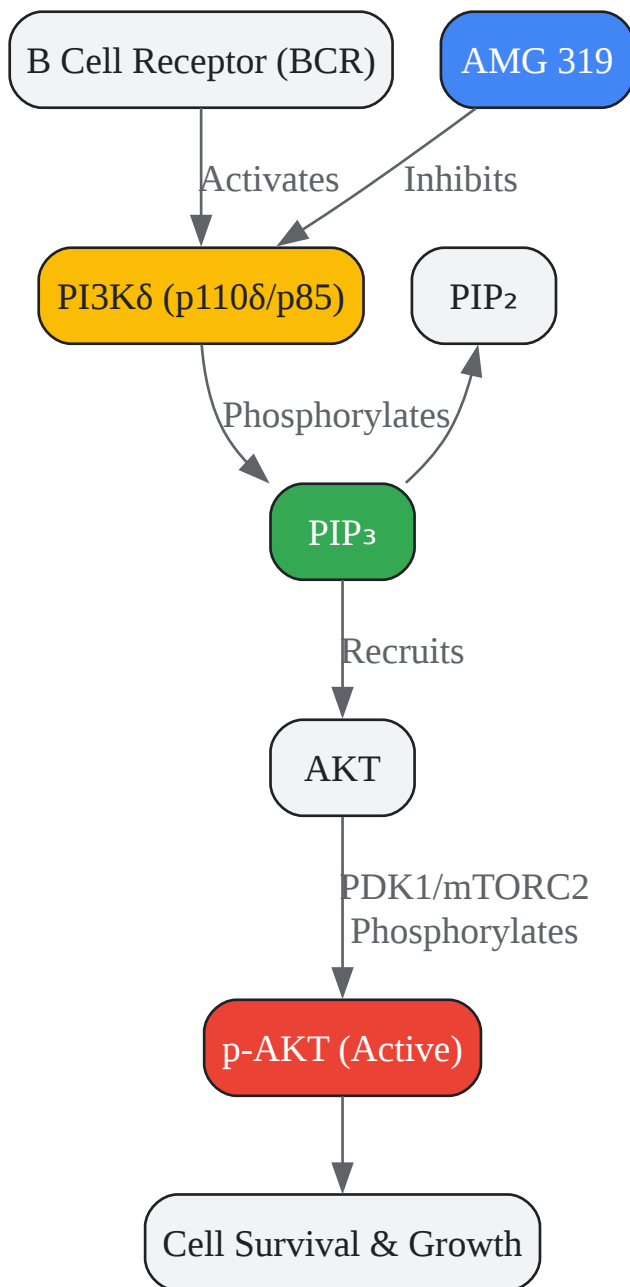
- **Objective:** To measure the direct inhibition of the lipid kinase activity of each purified PI3K isoform.
- **Protocol Summary:** An Alphascreen assay is used where each PI3K isoform (α , β , γ , δ) is incubated with its lipid substrate (PIP_2) and ATP in the presence of a titration series of AMG 319. The reaction product (PIP_3) is quantified using a bead-based detection system that generates a signal when PIP_3 is present. The IC_{50} is determined from the curve of signal inhibition versus compound concentration [1].
- **Key Finding:** This biochemical assay provides the foundational data for the compound's intrinsic potency and isoform selectivity, as shown in the table above [2] [1].

Cellular Target Engagement & Functional Assays

- **Objective:** To confirm that AMG 319 engages its target and inhibits the PI3K pathway in a complex cellular environment.
- **pAKT Suppression:** A common method involves stimulating B cells in human whole blood or primary murine splenocytes by cross-linking the B-cell receptor (BCR), which activates the PI3K δ pathway. The level of phosphorylated AKT (pAKT), a key downstream signaling molecule, is then measured by flow cytometry or Western blot. AMG 319 potently suppressed pAKT in these settings with low nanomolar IC_{50} values (e.g., <5 nM in murine splenocytes) [2] [1].
- **B-cell Proliferation:** The functional impact of pathway inhibition is measured by assessing anti-IgM/CD40L-induced B-cell proliferation. AMG 319 inhibited this proliferation with an IC_{50} of 8.6 nM [1].

Biological Context of PI3K δ Selectivity

The following diagram illustrates the signaling pathway and the specific point of AMG 319's action.



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The diagram shows AMG 319 specifically blocks the PI3Kδ-mediated activation of the AKT signaling pathway downstream of the B Cell Receptor.

- **Role of PI3Kδ:** PI3Kδ is a **Class IA PI3K isoform** that is **primarily expressed in hematopoietic cells** (like B cells and T cells) and is a key signaling intermediate for immune cell survival, development, and function [2] [4] [5].
- **Therapeutic Rationale:** In B-cell malignancies, **deregulated BCR-PI3Kδ signaling** drives abnormal cell growth and survival [2]. The constitutive phosphorylation of AKT is associated with poor prognosis

[2]. By selectively inhibiting PI3K δ , AMG 319 aims to cut off this pro-survival signal in malignant B cells with minimal impact on other tissues, thereby limiting off-target toxicity [2] [6].

Key Insights for Research and Development

- **Clinical Translation:** The high selectivity of AMG 319 is a double-edged sword. While it minimizes off-target effects, its profound on-target effect on immune cells can lead to **immune-related adverse events (irAEs)**, such as colitis and rash, as observed in clinical trials. This is partly attributed to the inhibition of PI3K δ in regulatory T cells (Tregs), which are critical for maintaining immune tolerance [7] [4].
- **Dosing Strategies:** Research suggests that **intermittent dosing schedules** of PI3K δ inhibitors like AMG 319 may help sustain anti-tumour immunity while limiting the severity of irAEs, offering a potential strategy to improve the therapeutic window [7].

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To cite this document: Smolecule. [AMG319 selectivity profile over PI3K isoforms]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548989#amg319-selectivity-profile-over-pi3k-isoforms>]

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